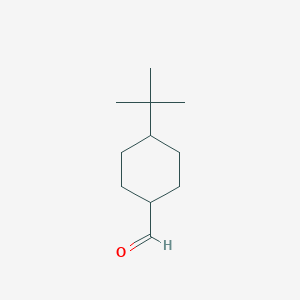
Urdamycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urdamycin C is a natural product that has been isolated from the actinomycete Streptomyces fradiae. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin C belongs to the group of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II activity.
Aplicaciones Científicas De Investigación
Biosynthetic Pathway and Genetic Studies
Urdamycin C, as part of the urdamycin family, has been extensively studied for its biosynthetic pathways and genetic modifications. Urdamycins, including urdamycin C, are produced by Streptomyces fradiae and are known for their antibiotic and anticancer properties. These compounds are angucycline-type antibiotics with distinct biosynthetic pathways involving various genes and enzymes.
Gene Cluster and Biosynthesis : The biosynthesis of urdamycin A, closely related to urdamycin C, involves a cluster of genes responsible for the production of the angucycline antibiotic. This cluster includes genes encoding for glycosyltransferases and oxygenases, which play critical roles in the biosynthesis pathway (Faust et al., 2000).
Glycosyltransferase Studies : UrdGT2, a glycosyltransferase from the urdamycin biosynthetic pathway, demonstrates the ability to form C-glycosidic bonds. This enzyme's flexibility in substrate choice is significant for the synthesis of urdamycin C and its variants (Hoffmeister et al., 2003).
Antibiotic Properties and Structural Analysis : Urdamycin C, along with other urdamycins, exhibits antibiotic activity against Gram-positive bacteria and certain leukemia cells. The structure and bioactivity of these compounds are a focus of ongoing research, with emphasis on the unique angucycline core and glycosidic linkages (Drautz et al., 1986).
Biogenetic Studies : The biogenetic origins of urdamycin C and related compounds have been explored through isotope labeling and NMR analysis. These studies provide insights into the formation of the angucycline core and the attachment of sugar moieties (Rohr et al., 1989).
Novel Derivatives and Anticancer Potential : Research has identified novel derivatives of urdamycin C with potential antimalarial and antitubercular activities. The creation of these derivatives showcases the therapeutic versatility of urdamycins (Supong et al., 2012).
Angucycline Antibiotics and mTOR Inhibition : Studies on urdamycin E, related to urdamycin C, reveal its ability to induce programmed cell death and inactivate mTORC1/C2, a pathway relevant in cancer therapy (Dan et al., 2020).
Propiedades
Número CAS |
104443-43-8 |
|---|---|
Nombre del producto |
Urdamycin C |
Fórmula molecular |
C51H60O19 |
Peso molecular |
977 g/mol |
Nombre IUPAC |
(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione |
InChI |
InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1 |
Clave InChI |
APMRFKHSHVYRKV-ISORPGPBSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
SMILES canónico |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
Sinónimos |
urdamycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



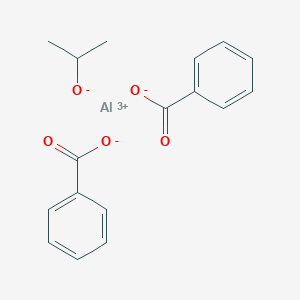
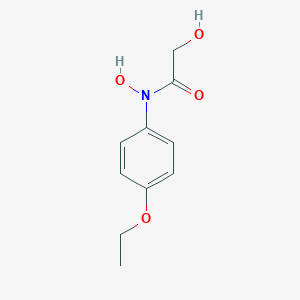
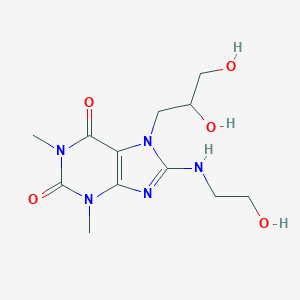
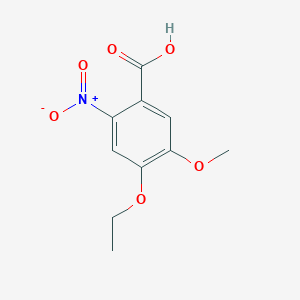
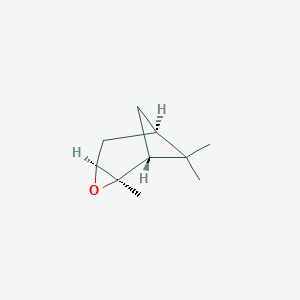
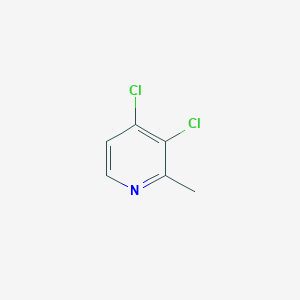
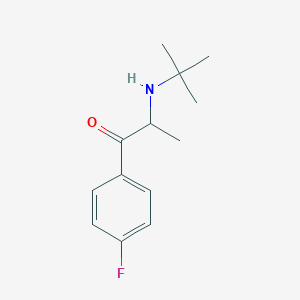
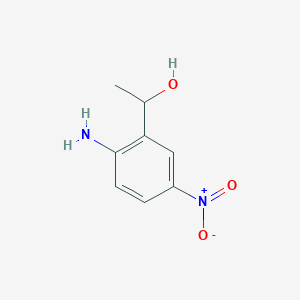
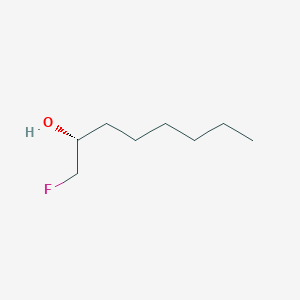
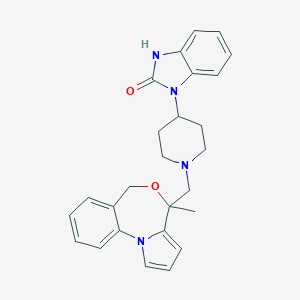
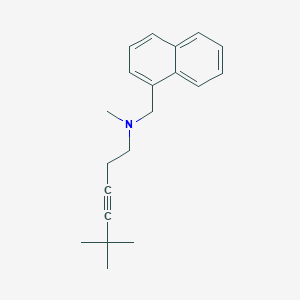
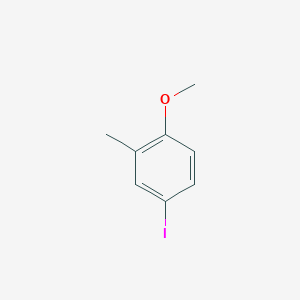
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
